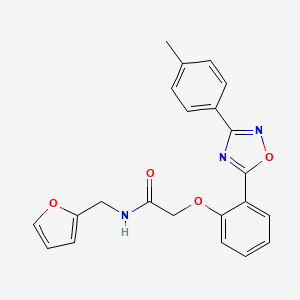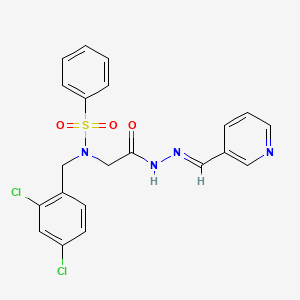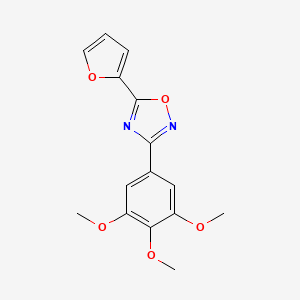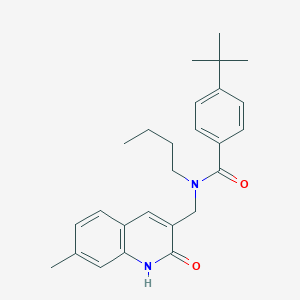
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CF3, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine due to its unique properties.
科学的研究の応用
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have potential applications in the field of medicine. It has been reported to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. This compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis. Inhibition of these enzymes and pathways leads to the anti-inflammatory, anti-tumor, and anti-angiogenic properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are responsible for inflammation. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been found to reduce the formation of new blood vessels, which is important in the treatment of cancer and other diseases.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to investigate its potential applications as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, more studies are needed to investigate the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(2-chlorophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then reacted with 2,2,2-trifluoroethylamine hydrochloride to produce this compound. This synthesis method has been reported in the literature and has been successfully reproduced in various laboratories.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-4-1-2-5-11(10)17-13(20)7-8-14-18-15(19-22-14)12-6-3-9-21-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIQGKBYZGUZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)





![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)




